Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate
Description
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate (CAS: 1936365-38-6) is a substituted benzoate ester with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol . Its structure features a chlorine atom at position 5, a fluorine atom at position 2, and a hydroxyl group at position 4 of the aromatic ring, with an ethyl ester moiety at the carboxylate position.
Properties
IUPAC Name |
ethyl 5-chloro-2-fluoro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQEBJFPNHVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate can be synthesized through the reaction of 5-chloro-2-fluoro-4-hydroxybenzoyl chloride with ethanol under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Organic Synthesis
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. The presence of chloro and fluoro groups enhances its reactivity, allowing for substitution reactions that are crucial in creating more complex molecules.
Biological Studies
In biological research, this compound is utilized as a probe to study enzyme interactions and mechanisms. Its ability to form hydrogen bonds through the hydroxy group makes it a suitable candidate for investigating enzyme active sites and understanding biochemical pathways.
Medicinal Chemistry
Research indicates potential therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of this compound can inhibit specific enzymes, providing insights into drug design for treating various diseases.
Agrochemical Development
The compound is also explored in the development of agrochemicals due to its structural properties that may enhance herbicidal or fungicidal activity. Its application in this field is supported by ongoing research into its efficacy against specific plant pathogens.
Case Study 1: Antimicrobial Activity
A study conducted by researchers investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting potential as a lead compound for developing new antibacterial agents.
Case Study 2: Enzyme Interaction Studies
In another study focused on enzyme kinetics, this compound was used to probe the active site of phospholipase A2. The findings revealed that the compound could effectively alter enzyme activity, providing insights into its mechanism as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the aromatic ring enhance its binding affinity to these targets, leading to the modulation of biological pathways. The hydroxy group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number |
|---|---|---|---|---|
| This compound | C₉H₈ClFO₃ | 218.61 | Cl-5, F-2, OH-4, Ethyl ester | 1936365-38-6 |
| Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate | C₉H₈ClFO₃ | 218.61 | Cl-5, F-4, OH-2, Ethyl ester | 1823375-29-6 |
| Ethyl 5-bromo-2-chloro-4-fluorobenzoate | C₉H₇BrClFO₂ | 281.51 | Br-5, Cl-2, F-4, Ethyl ester | 351325-30-9 |
| Mthis compound | C₈H₆ClFO₃ | 204.58 | Cl-5, F-2, OH-4, Methyl ester | 245743-64-0 |
Positional Isomerism
- Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate (CAS: 1823375-29-6) shares the same molecular formula as the target compound but differs in substituent positions: the hydroxyl group is at position 2, and fluorine is at position 4 .
Halogen Substitution
- Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 351325-30-9) replaces chlorine with bromine at position 5. Bromine’s larger atomic radius and higher polarizability could enhance electrophilic reactivity compared to chlorine. The molecular weight increases significantly (281.51 g/mol) due to bromine’s mass .
Ester Group Variation
- Mthis compound (CAS: 245743-64-0) substitutes the ethyl ester with a methyl group, reducing the molecular weight to 204.58 g/mol . Methyl esters generally exhibit lower solubility in hydrophobic solvents compared to ethyl esters, which may affect their utility in specific synthetic or extraction processes.
Functional Group Differences
Implications of Structural Variations
- Reactivity : Bromine in Ethyl 5-bromo-2-chloro-4-fluorobenzoate may facilitate nucleophilic substitution reactions more readily than chlorine .
- Solubility : Methyl esters (e.g., Mthis compound) likely have reduced lipid solubility compared to ethyl esters, impacting their application in lipid-based systems .
- Biological Interactions: Positional isomerism (e.g., hydroxyl at position 2 vs.
Biological Activity
Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with chlorine, fluorine, and a hydroxy group. These substituents contribute to its unique chemical properties, influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to:
- Enzyme Interaction : The chloro and fluoro groups enhance the compound's binding affinity to specific enzymes, modulating their activity. The hydroxy group can form hydrogen bonds with active site residues, stabilizing the interaction.
- Biochemical Assays : It serves as a probe in various biochemical assays, facilitating the study of enzyme interactions and other molecular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its structural characteristics allow it to interfere with microbial growth by inhibiting essential enzymatic pathways.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may downregulate pro-inflammatory cytokines, contributing to reduced inflammation in various models.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anti-inflammatory | Downregulation of cytokines | |
| Enzyme inhibition | Modulation of enzymatic activity |
Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of this compound, researchers found that it effectively inhibited the activity of certain enzymes involved in metabolic pathways. The study highlighted the compound's potential as a lead for developing new enzyme inhibitors .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Study 3: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of this compound demonstrated its capacity to inhibit the production of inflammatory mediators in vitro. The findings suggest that this compound could be beneficial in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
